4-Bromo-2,3-dimethylbut-1-ene
Description
Significance of Bromoalkenes in Modern Organic Synthesis
Bromoalkenes, a subset of halogenated alkenes, are of considerable importance in contemporary organic synthesis. The presence of the bromine atom, a good leaving group, and the carbon-carbon double bond, a site of unsaturation, allows for a diverse range of chemical manipulations. These compounds serve as versatile building blocks for the construction of more complex molecular architectures.
The reactivity of the carbon-bromine bond enables bromoalkenes to participate in various coupling reactions, such as Suzuki, Stille, and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. Furthermore, the double bond can undergo a variety of addition reactions, providing a pathway to a multitude of functionalized products. The interplay between the bromo and alkene functionalities allows for sequential and selective reactions, a key strategy in multi-step syntheses.
Overview of Vinylic and Allylic Halides in Chemical Transformations
Halogenated alkenes can be broadly categorized into vinylic and allylic halides, distinguished by the position of the halogen atom relative to the double bond. In vinylic halides, the halogen is directly attached to one of the sp²-hybridized carbons of the double bond. In contrast, allylic halides feature a halogen atom bonded to an sp³-hybridized carbon adjacent to the carbon-carbon double bond. jove.com
This structural difference leads to significant disparities in their chemical reactivity. Vinylic halides are generally less reactive in nucleophilic substitution reactions. The carbon-halogen bond in vinylic halides is stronger due to the sp² hybridization of the carbon atom and potential resonance effects, making it more difficult to break. jove.com
Conversely, allylic halides are notably more reactive towards nucleophilic substitution. jove.com This enhanced reactivity is attributed to two main factors: the carbon-halogen bond is a typical single bond to an sp³ carbon, and more importantly, the intermediate formed upon cleavage of the C-X bond is a resonance-stabilized allylic carbocation. This delocalization of the positive charge over two carbon atoms significantly lowers the activation energy for substitution reactions.
Structural Context of 4-Bromo-2,3-dimethylbut-1-ene within Substituted Alkenes
This compound is classified as a substituted alkene. The term "substituted" refers to the replacement of hydrogen atoms on the parent alkene structure (ethene) with other functional groups, in this case, methyl groups and a bromo-methyl group. The substitution pattern on an alkene significantly influences its stability and reactivity. Generally, increasing the number of alkyl groups on the double bond carbons increases the stability of the alkene.
From a structural standpoint, this compound is an allylic bromide. The bromine atom is attached to a carbon that is adjacent to the C2-C3 double bond. This structural feature is the primary determinant of its chemical behavior, predisposing it to reactions typical of allylic halides, such as nucleophilic substitutions and eliminations.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Br | nih.govbiosynth.comchemspider.com |
| Molecular Weight | 163.06 g/mol | nih.govbiosynth.comcymitquimica.com |
| CAS Number | 58654-04-9 | nih.govbiosynth.comsigmaaldrich.com |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| SMILES | CC(CBr)C(=C)C | nih.gov |
| InChI Key | KHEGBTSWRVDATP-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
Synthesis of this compound
A primary method for the synthesis of this compound is the allylic bromination of 2,3-dimethyl-1-butene (B117154). chegg.comchegg.com This reaction is typically carried out using N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), often with initiation by light (hν) or a radical initiator. jove.comchegg.com
The mechanism proceeds via a free-radical chain reaction. The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the allylic position of 2,3-dimethyl-1-butene. This abstraction can occur from either the methyl group at C3 or the methylene (B1212753) group at C4, leading to the formation of two different resonance-stabilized allylic radicals. chegg.comchegg.com
These allylic radicals can then react with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the brominated products. jove.com Due to the nature of the resonance-stabilized intermediates, a mixture of products is typically obtained. The allylic bromination of 2,3-dimethyl-1-butene is known to afford three different constitutional isomers with the formula C₆H₁₁Br. chegg.comchegg.com One of these products is the target molecule, this compound. The other isomers would be 1-bromo-2,3-dimethyl-2-butene and 3-bromo-2,3-dimethyl-1-butene.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dimethylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h6H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEGBTSWRVDATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570423 | |
| Record name | 4-Bromo-2,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58654-04-9 | |
| Record name | 4-Bromo-2,3-dimethylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 2,3 Dimethylbut 1 Ene and Structurally Analogous Bromoalkenes
Allylic Bromination Strategies
Allylic bromination is a substitution reaction where a hydrogen atom on a carbon adjacent to a double bond (the allylic position) is replaced by a bromine atom. This method is particularly useful for the synthesis of compounds like 4-bromo-2,3-dimethylbut-1-ene from an appropriate alkene precursor. The reaction typically employs N-bromosuccinimide (NBS) as the brominating agent to ensure a low concentration of bromine, which favors substitution over addition to the double bond.
Radical Chain Mechanisms in Allylic Bromination of Olefins
The allylic bromination of olefins, such as the synthesis of this compound from 2,3-dimethylbut-2-ene, proceeds through a free radical chain mechanism. This process is typically initiated by light (hv), heat, or a radical initiator like benzoyl peroxide. The mechanism can be described in three stages:
Initiation: The reaction begins with the homolytic cleavage of the initiator or the N-Br bond in NBS to generate a small number of bromine radicals (Br•). For instance, a peroxide initiator will decompose upon heating to form radicals, which then react with NBS or trace amounts of HBr to produce the essential bromine radical.
Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr). Subsequently, this allylic radical reacts with a molecule of bromine (Br2), which is generated in low concentrations from the reaction of HBr with NBS, to form the allylic bromide product and a new bromine radical. This new bromine radical can then participate in another cycle of propagation.
Termination: The reaction is terminated when any two radicals combine to form a non-radical species. This can involve the combination of two bromine radicals, an allylic radical and a bromine radical, or two allylic radicals.
Regioselectivity and Resonance Stabilization of Allylic Radical Intermediates
A key feature of allylic bromination is the formation of a resonance-stabilized allylic radical. When an allylic hydrogen is abstracted from an alkene, the resulting radical has an unpaired electron on a carbon atom adjacent to a double bond. This unpaired electron can be delocalized through resonance, leading to more than one possible structure for the radical intermediate.
In the case of the allylic bromination of 2,3-dimethylbut-2-ene, the abstraction of an allylic hydrogen leads to an allylic radical that has two resonance contributors. The unpaired electron is shared between the primary and tertiary carbon atoms of the original allylic system.
This resonance stabilization makes the formation of the allylic radical more favorable than the formation of other, less stable radicals. The subsequent reaction of this resonance-stabilized radical with bromine can occur at either of the carbons that share the unpaired electron. This results in the formation of a mixture of constitutional isomers. For the reaction of 2,3-dimethylbut-2-ene with NBS, this leads to the formation of two primary products: this compound and 1-bromo-2,3-dimethylbut-2-ene. The ratio of these products depends on the relative stability of the contributing resonance structures and any steric factors that might influence the approach of the bromine molecule.
| Starting Material | Reagents | Intermediate | Products |
| 2,3-dimethylbut-2-ene | NBS, light/heat | Resonance-stabilized allylic radical | This compound, 1-Bromo-2,3-dimethylbut-2-ene |
Influence of Initiators and Reaction Conditions on Bromination Outcomes
The outcome of allylic bromination is highly dependent on the reaction conditions. The choice of initiator and other parameters can influence the rate of reaction and the distribution of products.
Initiators: The reaction requires an initiator to generate the initial bromine radicals. This can be achieved using ultraviolet (UV) light (photochemical initiation) or by adding a radical initiator such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN) and applying heat (thermal initiation). These initiators provide the initial energy to break a weak bond and start the radical chain reaction.
N-Bromosuccinimide (NBS): The use of NBS is crucial for successful allylic bromination. NBS serves as a source of bromine at a consistently low concentration. This is because NBS reacts with the HBr produced during the propagation step to generate Br2. This low concentration of Br2 favors the radical substitution pathway and suppresses the competing ionic addition of bromine across the double bond, which would otherwise lead to the formation of vicinal dibromides.
Solvent: The choice of solvent can also be important. Non-polar solvents like carbon tetrachloride (CCl4) are often used as they are unreactive towards the radical intermediates.
Temperature: The reaction is typically carried out at a temperature sufficient to cause the decomposition of the initiator if one is used, or to provide the activation energy for the initiation and propagation steps.
Functionalization of Unsaturated Hydrocarbons
Another major pathway for the synthesis of bromoalkenes involves the direct functionalization of unsaturated hydrocarbons, particularly through the hydrobromination of alkenes. This method follows a different mechanistic path compared to allylic bromination.
Hydrobromination of Alkenes
Hydrobromination is an electrophilic addition reaction where a hydrogen halide, such as hydrogen bromide (HBr), adds across the double bond of an alkene to form an alkyl halide. The regioselectivity of this reaction is typically governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, while the bromine atom adds to the more substituted carbon.
However, in the presence of peroxides, the hydrobromination of alkenes can proceed via a free-radical mechanism, leading to anti-Markovnikov addition. For the purpose of this discussion, we will focus on the ionic addition mechanism.
The ionic addition of HBr to an alkene is a two-step process:
Protonation of the alkene: The pi electrons of the alkene act as a nucleophile and attack the electrophilic hydrogen of HBr. This breaks the H-Br bond and forms a new carbon-hydrogen bond, resulting in the formation of a carbocation intermediate and a bromide ion (Br-). The stability of the carbocation formed is a key factor in determining the regioselectivity of the reaction. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. Therefore, the proton will add to the carbon that results in the formation of the more stable carbocation.
Nucleophilic attack by bromide: The bromide ion, acting as a nucleophile, then attacks the positively charged carbon of the carbocation, forming the final alkyl bromide product.
A significant feature of reactions involving carbocation intermediates is the possibility of carbocation rearrangements . If a more stable carbocation can be formed by the migration of a neighboring group, this rearrangement will likely occur before the nucleophilic attack by the bromide ion. These rearrangements can be of two main types:
Hydride shift: A hydrogen atom on a carbon adjacent to the carbocation moves with its pair of electrons to the carbocationic center. This typically occurs if a secondary carbocation can rearrange to a more stable tertiary carbocation.
Alkyl shift: An alkyl group (like a methyl group) migrates from an adjacent carbon to the carbocationic center to form a more stable carbocation.
These rearrangements can lead to the formation of products with a different carbon skeleton than the starting alkene, which must be considered when planning a synthesis via this route.
| Reaction Type | Mechanism | Intermediate | Key Features |
| Hydrobromination of Alkenes | Ionic Addition | Carbocation | Follows Markovnikov's rule; subject to carbocation rearrangements (hydride and alkyl shifts). |
Anti-Markovnikov Addition via Peroxide-Initiated Radical Mechanisms
The synthesis of bromoalkenes such as this compound can be achieved through the addition of hydrogen bromide (HBr) to a corresponding alkene. While the typical electrophilic addition of HBr to an unsymmetrical alkene follows Markovnikov's rule, the presence of peroxides initiates a free-radical chain reaction that results in the anti-Markovnikov product. chemistrysteps.comchemguide.co.ukcurlyarrows.com This phenomenon is often referred to as the "peroxide effect" or the "Kharasch effect". curlyarrows.com
The reaction proceeds via a free radical mechanism, which is significantly faster than the alternative electrophilic addition in the presence of peroxides. chemguide.co.uk This mechanism is efficient for HBr but not for other hydrogen halides like HCl or HI. chemguide.co.ukcurlyarrows.com
The mechanism involves three key stages:
Initiation: The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in a peroxide (e.g., ROOR) upon exposure to heat or UV light, generating two highly reactive alkoxy radicals (RO•). chemguide.co.ukmasterorganicchemistry.comlibretexts.org These radicals then abstract a hydrogen atom from an HBr molecule, producing a bromine radical (Br•). chemistrysteps.comchemguide.co.ukmasterorganicchemistry.comlibretexts.org
Propagation: The bromine radical, being an electrophile, attacks the electron-rich π bond of the alkene. In the case of an unsymmetrical alkene, the bromine atom adds to the less substituted carbon atom. This regioselectivity is dictated by the formation of the more stable carbon radical intermediate. chemistrysteps.comlibretexts.orgquimicaorganica.org For instance, in the addition to 2,3-dimethyl-1,3-butadiene (B165502), the bromine radical would add to the C1 position, forming a more stable tertiary allylic radical at the C2 and C4 positions through resonance. The resulting carbon radical then abstracts a hydrogen atom from another HBr molecule, yielding the anti-Markovnikov product and regenerating a bromine radical, which continues the chain reaction. chemistrysteps.comchemguide.co.uklibretexts.org
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical product. chemguide.co.uk
This anti-Markovnikov addition is crucial for synthesizing terminal bromoalkenes from corresponding dienes. The stability of the radical intermediate is the key factor governing the regiochemical outcome of the reaction. Radical stability follows the order: tertiary > secondary > primary. chemistrysteps.comcurlyarrows.com Therefore, the initial addition of the bromine radical occurs in a way that produces the most substituted, and thus most stable, carbon radical. masterorganicchemistry.comlibretexts.org
| Stage | Description | Reaction Example (with Alkene R-CH=CH₂) |
| Initiation | Peroxide bond breaks to form radicals, which then create a bromine radical. | 1. RO-OR → 2 RO•2. RO• + H-Br → RO-H + Br• |
| Propagation | Bromine radical adds to the alkene to form the most stable carbon radical, which then forms the product and a new bromine radical. | 1. Br• + CH₂=CH-R → •CH(R)-CH₂Br (more stable radical)2. •CH(R)-CH₂Br + H-Br → H-CH(R)-CH₂Br + Br• |
| Termination | Two radicals combine to end the chain reaction. | 1. Br• + Br• → Br₂2. R'• + Br• → R'-Br3. R'• + R'• → R'-R' |
Diastereomeric and Regiomeric Product Analysis in Hydrobromination
The hydrobromination of conjugated dienes, such as 2,3-dimethyl-1,3-butadiene, can yield a mixture of products due to the potential for both 1,2-addition and 1,4-addition. libretexts.orglibretexts.orgopenstax.org The reaction proceeds through an allylic carbocation intermediate, which exhibits resonance, meaning the positive charge is delocalized over two carbon atoms. libretexts.orglibretexts.orgopenstax.org
When HBr adds to a conjugated diene without peroxides (electrophilic addition), the first step is the protonation of one of the double bonds to form the most stable carbocation. libretexts.orglibretexts.org For 2,3-dimethyl-1,3-butadiene, protonation at C1 or C4 would lead to a stable tertiary allylic carbocation. The subsequent attack by the bromide ion (Br⁻) can occur at either of the electron-deficient carbons.
1,2-Addition: The bromide ion attacks the carbon adjacent to the one that was protonated, resulting in a product where H and Br have added across one of the original double bonds.
1,4-Addition: The bromide ion attacks the carbon at the other end of the conjugated system, leading to a product where the double bond has shifted. openstax.org
The ratio of these products is often dependent on the reaction temperature. youtube.com
At low temperatures, the reaction is under kinetic control , and the major product is the one that is formed fastest. This is typically the 1,2-addition product, as the bromide ion is more likely to attack the carbocation at the position closest to the initial protonation. youtube.commasterorganicchemistry.com
At higher temperatures, the reaction is under thermodynamic control . The reaction becomes reversible, and the most stable product is favored. youtube.commasterorganicchemistry.com Often, the 1,4-addition product is thermodynamically more stable due to a more substituted internal double bond.
In the context of the radical-mediated anti-Markovnikov addition to 2,3-dimethyl-1,3-butadiene to form this compound, the initial attack of the bromine radical leads to a resonance-stabilized allylic radical. The subsequent hydrogen abstraction can then occur at different positions, leading to a mixture of regioisomers. The primary product, this compound, is a result of 1,4-addition of the bromine radical and a hydrogen atom across the diene system.
There is generally no stereoselectivity in radical addition reactions, meaning that if new stereocenters are formed, a mixture of syn and anti-addition products can be expected, potentially leading to the maximum number of stereoisomers. chemistrysteps.com
| Addition Type | Product of HBr addition to 2,3-dimethyl-1,3-butadiene | Conditions Favoring Formation |
| 1,2-Addition (Kinetic) | 3-Bromo-2,3-dimethyl-1-butene | Low Temperature, Irreversible |
| 1,4-Addition (Thermodynamic) | 1-Bromo-2,3-dimethyl-2-butene | High Temperature, Reversible |
| Radical 1,4-Addition | 4-Bromo-2,3-dimethyl-1-ene | Presence of Peroxides (ROOR) |
Elimination Reactions for Alkene Formation from Saturated Halides
Dehydrohalogenation Pathways (e.g., E1, E2)
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry used to synthesize alkenes from alkyl halides. pharmdguru.compharmaguideline.com The reaction involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms (β-elimination), typically facilitated by a base. quizlet.com There are two primary mechanisms for this transformation: E1 (Elimination, unimolecular) and E2 (Elimination, bimolecular). pharmdguru.comquizlet.com
E2 Mechanism: This is a one-step, concerted process where the base removes a proton from a β-carbon at the same time the C-X (carbon-halogen) bond breaks and the π bond forms. pharmaguideline.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base, exhibiting second-order kinetics. quizlet.comchemicalnote.com Strong, non-bulky bases favor the E2 pathway. quizlet.com The mechanism requires a specific geometry where the β-hydrogen and the leaving group are anti-periplanar (at a 180° dihedral angle) for optimal orbital overlap in the transition state. chemistrysteps.comchemistrysteps.com
E1 Mechanism: This is a two-step process. The first step involves the slow, rate-determining ionization of the alkyl halide to form a carbocation intermediate. pharmaguideline.comchemicalnote.com The second, faster step involves a weak base removing a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene. pharmaguideline.com The rate of the E1 reaction depends only on the concentration of the alkyl halide, thus following first-order kinetics. pharmaguideline.com E1 reactions are favored by weak bases, polar protic solvents, and substrates that can form stable carbocations (e.g., tertiary alkyl halides). quizlet.com A notable feature of E1 reactions is the possibility of carbocation rearrangements to form a more stable carbocation before elimination occurs. chemicalnote.com
| Feature | E1 Mechanism | E2 Mechanism |
| Kinetics | First-order (Rate = k[Alkyl Halide]) | Second-order (Rate = k[Alkyl Halide][Base]) |
| Mechanism | Two steps, via carbocation intermediate | One step, concerted |
| Base Requirement | Weak base is sufficient | Strong base is required |
| Substrate | Favored by 3° > 2° alkyl halides | Favored by 3° > 2° > 1° alkyl halides |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Rearrangements | Possible | Not possible |
Stereochemical Outcomes and Regioselectivity (e.g., Zaitsev vs. Hofmann Products)
When dehydrohalogenation can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes a critical consideration. Two empirical rules, Zaitsev's rule and Hofmann's rule, predict the major product. chadsprep.com
Zaitsev's Rule: This rule states that in an elimination reaction, the more substituted (and generally more thermodynamically stable) alkene will be the major product. chadsprep.comchemistnotes.comucalgary.ca This outcome, known as the Zaitsev product, is favored when using small, strong bases (like sodium ethoxide or potassium hydroxide) with secondary or tertiary alkyl halides. chemistnotes.comstudy.com The formation of the more stable alkene is attributed to the lower energy of the transition state leading to it. chemistnotes.com
Hofmann's Rule: This rule predicts the formation of the less substituted alkene as the major product, known as the Hofmann product. chemistnotes.comlibretexts.org This outcome is typically observed under specific conditions, such as when a sterically hindered (bulky) base (e.g., potassium tert-butoxide) is used. chemistnotes.comlibretexts.org The bulky base preferentially removes the more accessible, sterically unhindered proton from the less substituted β-carbon. libretexts.org It is also favored when the leaving group is large and charged, such as in the elimination of quaternary ammonium (B1175870) salts. libretexts.org
The stereochemical outcome is particularly important in E2 reactions. If the β-carbon has two different hydrogens, the reaction is stereoselective, favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer. chemistrysteps.comkhanacademy.org If the β-carbon has only one hydrogen, the reaction becomes stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product alkene. chemistrysteps.comjove.com
| Rule | Major Product | Favored Conditions | Example Reactant | Example Base |
| Zaitsev | More substituted alkene | Small base, thermodynamically controlled | 2-Bromo-2,3-dimethylbutane | Sodium Ethoxide (NaOEt) |
| Hofmann | Less substituted alkene | Bulky base, sterically controlled | 2-Bromo-2,3-dimethylbutane | Potassium tert-butoxide (t-BuOK) |
Multistep Synthetic Routes Involving the Butene Framework
Preparation of Precursors from Saturated Hydrocarbons
The synthesis of complex molecules like this compound often begins with simpler, readily available saturated hydrocarbons. A common precursor for the 2,3-dimethylbutene framework is 2,3-dimethylbutane (B166060). However, a more versatile and common starting point for laboratory synthesis is pinacol (B44631) (2,3-dimethylbutane-2,3-diol), which can itself be prepared from the saturated ketone, acetone (B3395972).
A well-established route to obtain the conjugated diene, 2,3-dimethyl-1,3-butadiene, involves the acid-catalyzed dehydration of pinacol. orgsyn.orgwikipedia.orgatc.io This diene is the direct precursor for the hydrobromination reaction to form bromo-dimethylbutene isomers.
The synthesis of pinacol can be accomplished by the reductive coupling of acetone. google.com This process effectively creates the required 2,3-dimethylbutane backbone.
A typical multi-step sequence is as follows:
Synthesis of Pinacol: Acetone is reduced and coupled. A classic laboratory method involves using magnesium amalgam (Mg/Hg) to facilitate the dimerization of acetone to form pinacol hydrate. google.com The anhydrous pinacol is then obtained by distillation. orgsyn.org
Synthesis of 2,3-Dimethyl-1,3-butadiene: Pinacol undergoes an acid-catalyzed dehydration. Various catalysts can be employed, including hydrobromic acid (HBr), sulfuric acid, or iodine. orgsyn.orgwikipedia.org Heating pinacol with a catalytic amount of 48% HBr is an effective method. orgsyn.orglookchem.com The reaction proceeds via a pinacol rearrangement mechanism, which ultimately leads to the formation of the conjugated diene after elimination of two water molecules.
Synthesis of this compound: The prepared 2,3-dimethyl-1,3-butadiene is then subjected to hydrobromination under anti-Markovnikov conditions (with peroxides) to yield the target compound as a major product, as detailed in section 2.2.1.2.
This sequence demonstrates how a saturated precursor (in the form of acetone) can be elaborated through several steps to construct the specific unsaturated and functionalized butene framework required.
| Step | Starting Material | Reagents | Product | Reaction Type |
| 1 | Acetone | 1. Mg/Hg 2. Benzene (for dehydration) | Pinacol (2,3-Dimethylbutane-2,3-diol) | Reductive Coupling |
| 2 | Pinacol | cat. HBr, Heat | 2,3-Dimethyl-1,3-butadiene | Dehydration / Rearrangement |
| 3 | 2,3-Dimethyl-1,3-butadiene | HBr, ROOR (Peroxide) | This compound | Radical Addition |
Strategic Introduction of the Bromine Moiety and Alkene Functionality
The synthesis of this compound and structurally related bromoalkenes necessitates a careful strategy for the concurrent introduction of both the bromine atom and the carbon-carbon double bond. The primary methodologies employed to achieve this involve reactions that proceed via reactive intermediates, allowing for the selective formation of the desired constitutional isomer. The most prominent and widely utilized of these methods is the allylic bromination of a suitable alkene precursor, typically employing N-bromosuccinimide (NBS) as the brominating agent. This approach is particularly effective as it allows for the introduction of a bromine atom at the carbon adjacent to a double bond, a key structural feature of the target molecule.
The free-radical chain mechanism of allylic bromination is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light (hν) or a radical initiator. pearson.com This generates a bromine radical which then abstracts a hydrogen atom from an allylic position of the alkene substrate. pearson.com In the context of synthesizing a compound like this compound, a logical starting material would be 2,3-dimethylbut-2-ene. The abstraction of an allylic hydrogen from this symmetrical alkene leads to the formation of a resonance-stabilized allylic radical.
This delocalized radical intermediate is the cornerstone of the reaction's regioselectivity. The unpaired electron is shared between two carbon atoms, and as a result, the subsequent reaction with a bromine source can occur at either of these positions. pearson.com This leads to the formation of a mixture of constitutional isomers. For the radical derived from 2,3-dimethylbut-2-ene, the two resonance structures are not equivalent, and therefore, two different products are formed: 1-bromo-2,3-dimethyl-2-butene and 3-bromo-2,3-dimethyl-1-ene. pearson.com The latter is a close structural isomer of the target compound, differing only in the position of the methyl groups.
The distribution of these products is influenced by both steric and electronic factors. The reaction of the bromine with the less sterically hindered carbon of the allylic radical is often favored. libretexts.org Furthermore, the thermodynamic stability of the resulting alkene product can also play a role in determining the major product. masterorganicchemistry.com
An alternative strategy for the synthesis of bromoalkenes involves the electrophilic addition of hydrogen bromide (HBr) to a conjugated diene system. This reaction also proceeds through a resonance-stabilized intermediate, in this case, an allylic carbocation. The addition of a proton to the diene can occur at different positions, leading to an allylic cation that can be attacked by the bromide ion at multiple sites. This results in the formation of both 1,2- and 1,4-addition products. While not directly applicable to the synthesis of this compound from a non-conjugated precursor, this methodology is a fundamental strategy in the broader context of bromoalkene synthesis.
Detailed Research Findings
Research into allylic bromination has demonstrated that the product distribution is highly dependent on the structure of the starting alkene. In a study on the NBS bromination of unsymmetrical alkenes, it was shown that a mixture of products is consistently obtained, reflecting the contribution of all significant resonance structures of the intermediate allylic radical. winona.edu For example, the reaction of 1-hexene (B165129) with NBS yielded a mixture of 1-bromo-2-hexene (B2936257) and 3-bromo-1-hexene. winona.edu Similarly, 3-hexene (B12438300) produced both 4-bromo-2-hexene and 2-bromo-3-hexene. winona.edu These findings underscore the importance of the resonance-stabilized intermediate in dictating the outcome of the reaction.
The regioselectivity of allylic bromination is a subject of ongoing investigation. While steric factors are often cited as a primary determinant of the product ratio, with the bromine atom preferentially attacking the less substituted end of the allylic system, electronic effects and the stability of the final product also contribute significantly. For instance, the formation of a more substituted, and therefore more thermodynamically stable, double bond in one of the products can influence the product ratio. masterorganicchemistry.com
The table below presents data from the allylic bromination of structurally relevant alkenes, illustrating the formation of multiple products due to resonance-stabilized intermediates.
| Starting Alkene | Reagents and Conditions | Product(s) | Product Distribution (%) | Reference |
|---|---|---|---|---|
| 2,3-Dimethylbut-2-ene | NBS, light (hν) | 1-Bromo-2,3-dimethyl-2-butene and 3-Bromo-2,3-dimethyl-1-ene | Not specified in available literature | pearson.com |
| 1-Octene | NBS, CCl₄ | 1-Bromo-2-octene and 3-Bromo-1-octene | 82% and 18% | libretexts.org |
| 1-Hexene | NBS | 1-Bromo-2-hexene and 3-Bromo-1-hexene | 56% and 10% | winona.edu |
| 3-Hexene | NBS | 4-Bromo-2-hexene and 2-Bromo-3-hexene | 58% and 41% | winona.edu |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,3 Dimethylbut 1 Ene Analogues
Reactions Involving the Terminal Alkene Moiety
The electron-rich pi bond of the terminal alkene in 4-Bromo-2,3-dimethylbut-1-ene and its analogues is a prime target for electrophilic attack. This reactivity allows for the introduction of a range of functionalities across the double bond.
Electrophilic Addition Reactions
Electrophilic addition reactions are a cornerstone of alkene chemistry. In the case of unsymmetrical alkenes like this compound, the regiochemical outcome of these additions is of significant interest.
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes typically proceeds through a halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com For this compound, the addition of bromine is expected to yield a vicinal dibromide. The reaction is initiated by the attack of the alkene's pi electrons on the bromine molecule, forming a cyclic bromonium ion. libretexts.org The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the initial bromine addition, resulting in the anti-stereochemistry. masterorganicchemistry.com
Due to the steric hindrance from the adjacent dimethyl groups, the approach of the electrophile and the subsequent nucleophilic attack may be influenced, potentially affecting the reaction rate. The expected major product of the bromination of this compound is 1,2,4-tribromo-2,3-dimethylbutane.
Table 1: Predicted Products of Halogenation of this compound
| Reactant | Reagent | Predicted Major Product | Stereochemistry |
| This compound | Br₂ in CCl₄ | 1,2,4-Tribromo-2,3-dimethylbutane | anti-addition |
| This compound | Cl₂ in CH₂Cl₂ | 4-Bromo-1,2-dichloro-2,3-dimethylbutane | anti-addition |
The addition of protic acids, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), to unsymmetrical alkenes generally follows Markovnikov's rule. This rule states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.com
In the case of this compound, the addition of HBr would involve the protonation of the terminal carbon (C1), which bears two hydrogen atoms, to form a more substituted and therefore more stable secondary carbocation at C2. However, the presence of a neighboring quaternary carbon can lead to carbocation rearrangements, such as a 1,2-hydride or 1,2-methyl shift, to form an even more stable tertiary carbocation. study.com For a structurally similar compound, 3,3-dimethylbut-1-ene, the addition of HBr leads to a rearranged product, 2-bromo-2,3-dimethylbutane, as the major product due to a methyl shift. study.com A similar rearrangement is plausible for this compound.
The addition of HBr to alkenes can be reversible, particularly under conditions where the bromide ion can act as a leaving group. The stability of the resulting carbocation plays a key role in the position of the equilibrium. In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. masterorganicchemistry.com
Table 2: Predicted Products of Protic Acid Addition to this compound
| Reagent | Conditions | Predicted Major Product (without rearrangement) | Predicted Major Product (with rearrangement) | Regioselectivity |
| HBr | No peroxides | 4,2-Dibromo-2,3-dimethylbutane | 2,4-Dibromo-2,3-dimethylbutane | Markovnikov |
| HBr | With peroxides | 4,1-Dibromo-2,3-dimethylbutane | - | Anti-Markovnikov |
| HCl | No peroxides | 4-Bromo-2-chloro-2,3-dimethylbutane | 4-Bromo-2-chloro-2,3-dimethylbutane | Markovnikov |
Hydroboration-Oxidation Sequences
Hydroboration-oxidation is a two-step reaction that effectively results in the anti-Markovnikov addition of water across a double bond. The first step involves the addition of borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (B95107) (THF), across the alkene. This addition is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. allen.in Boron adds to the less sterically hindered carbon atom of the double bond. allen.in In the second step, the organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base, replacing the boron atom with a hydroxyl group with retention of stereochemistry. allen.in
For this compound, the hydroboration step is expected to place the boron atom on the terminal carbon (C1) due to both steric and electronic factors. Subsequent oxidation would yield 4-bromo-2,3-dimethylbutan-1-ol. The bulky dimethyl groups adjacent to the double bond would further favor the addition of the borane to the less hindered terminal position.
Table 3: Products of Hydroboration-Oxidation of this compound
| Step 1 Reagent | Step 2 Reagent | Final Product | Regioselectivity | Stereochemistry |
| BH₃-THF | H₂O₂, NaOH | 4-Bromo-2,3-dimethylbutan-1-ol | Anti-Markovnikov | syn-addition of H and OH |
Reactions Involving the Allylic Bromine Moiety
The carbon-bromine bond in this compound is at an allylic position, which significantly influences its reactivity. This position is susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at an allylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism, or a mixture of both, depending on the substrate structure, the nucleophile, the leaving group, and the solvent. ksu.edu.sa
The primary nature of the carbon bearing the bromine in this compound would typically favor an Sₙ2 reaction, which involves a backside attack by the nucleophile and results in an inversion of configuration if the carbon is chiral. byjus.com However, the steric hindrance from the adjacent dimethyl groups could slow down the rate of an Sₙ2 reaction.
Alternatively, an Sₙ1 mechanism could be operative, especially with weak nucleophiles in polar protic solvents. This mechanism involves the formation of a carbocation intermediate. The allylic nature of the substrate would stabilize the resulting primary carbocation through resonance with the adjacent double bond. This resonance delocalization would lead to a mixture of products where the nucleophile attacks at either the original position (C4) or at the other end of the allylic system (C2), resulting in an allylic rearrangement.
For example, solvolysis of this compound in a solvent like ethanol (B145695) would likely proceed through an Sₙ1 pathway, leading to a mixture of 4-ethoxy-2,3-dimethylbut-1-ene and 2-ethoxy-2,3-dimethylbut-2-ene. The stability of the carbocation intermediate is a key factor in determining the product distribution. ksu.edu.sa
Table 4: Potential Nucleophilic Substitution Products of this compound
| Nucleophile/Solvent | Predominant Mechanism | Potential Products |
| NaI in Acetone (B3395972) | Sₙ2 | 4-Iodo-2,3-dimethylbut-1-ene |
| CH₃CH₂OH (Ethanol) | Sₙ1 | 4-Ethoxy-2,3-dimethylbut-1-ene and 2-Ethoxy-2,3-dimethylbut-2-ene |
| NaOH in H₂O | Sₙ1/Sₙ2 | 2,3-Dimethylbut-3-en-1-ol and 2,3-Dimethylbut-2-en-1-ol |
Beta-Elimination Reactions to Form Conjugated Systems
Beta-elimination is a prominent reaction pathway for this compound, particularly in the presence of a base. This reaction involves the removal of a hydrogen atom from the beta-carbon (C3) and the bromide from the alpha-carbon (C4). mgscience.ac.inbyjus.com The resulting product is 2,3-dimethyl-1,3-butadiene (B165502), a conjugated diene. The formation of this conjugated system, where p-orbitals overlap across four carbons, provides significant resonance stabilization, acting as a strong thermodynamic driving force for the elimination reaction.
The competition between substitution (SN2) and elimination (E2) is primarily influenced by the substrate structure, the nature of the base/nucleophile, and reaction conditions. mgscience.ac.innih.gov
Substrate Structure : As a primary alkyl halide with significant beta-branching, the substrate is sterically hindered for SN2 reactions, which strongly favors the E2 pathway. nih.govresearchgate.net
Base/Nucleophile Strength and Steric Bulk : The choice of base is critical. Strong, sterically hindered bases are poor nucleophiles and excel at abstracting protons, almost exclusively promoting E2 elimination. acs.org Strong, unhindered bases can act as both nucleophiles and bases, but the substrate's steric hindrance still favors E2. Weak bases that are good nucleophiles may lead to slow SN2 substitution.
The expected major products under various conditions are summarized below.
| Reagent | Base/Nucleophile Type | Expected Major Pathway | Major Product |
|---|---|---|---|
| Potassium tert-butoxide (K⁺⁻OC(CH₃)₃) | Strong, Sterically Hindered Base | E2 | 2,3-dimethyl-1,3-butadiene |
| Sodium Ethoxide (Na⁺⁻OCH₂CH₃) | Strong, Unhindered Base | E2 | 2,3-dimethyl-1,3-butadiene |
| Sodium Hydroxide (Na⁺⁻OH) | Strong, Unhindered Base | E2 | 2,3-dimethyl-1,3-butadiene |
| Sodium Iodide (Na⁺I⁻) | Weak Base, Good Nucleophile | SN2 (Slow) | 4-iodo-2,3-dimethylbut-1-ene |
The E2 mechanism has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. masterorganicchemistry.comchemistrysteps.com This means their dihedral angle must be 180° in the transition state. For this compound, this requires a specific rotation around the C3-C4 bond to align the C3-H and C4-Br bonds in an anti-fashion. Although the beta-carbon (C3) is a chiral center, the elimination reaction leads to a single constitutional product, 2,3-dimethyl-1,3-butadiene. This product does not possess E/Z stereoisomers. Therefore, while the mechanism is stereospecific in its requirement for an anti-periplanar transition state, the reaction is not considered stereoselective as it does not produce a mixture of stereoisomeric products.
Combined Reactivity of the Alkene and Bromide Functions
The proximate positioning of the alkene and bromide groups allows for reactions that involve both functionalities, a hallmark of homoallylic systems.
Under solvolysis conditions (e.g., heating in ethanol or formic acid), the molecule can undergo intramolecular cyclization via homoallylic participation. nih.gov The pi-bond acts as an internal nucleophile, displacing the bromide to form a high-energy, non-classical carbocation intermediate. This bridged cation can be attacked by a solvent molecule at several positions, leading to a mixture of products, including the direct substitution product (4-ethoxy-2,3-dimethylbut-1-ene, if ethanol is the solvent) and rearranged cyclopropyl (B3062369) or cyclobutyl derivatives.
Another mode of combined reactivity involves electrophilic addition to the alkene. For example, reaction with molecular bromine (Br₂) would likely proceed via attack of the double bond on a bromine atom. This forms a stable tertiary carbocation at C2. This intermediate would then be attacked by a bromide ion to yield 1,2,4-tribromo-2,3-dimethylbutane.
Analysis of Reactive Intermediates (e.g., Carbocations, Radicals)
The reactions of this compound and its analogues can proceed through various high-energy intermediates.
Carbocations :
SN1/Solvolysis Intermediate : The key carbocationic intermediate in unimolecular reactions is not a simple primary carbocation but a resonance-stabilized or non-classical bridged cation resulting from homoallylic participation. nih.gov This intermediate distributes the positive charge between C4, C2, and C1, accounting for the enhanced reactivity and potential for rearranged products.
Electrophilic Addition Intermediate : The addition of an electrophile (E⁺) to the C1 carbon of the alkene generates a stable tertiary carbocation at C2 (E-CH₂-C⁺(CH₃)-CH(CH₃)-CH₂Br). This intermediate would be rapidly trapped by a nucleophile to complete the addition reaction.
Radicals : Under conditions that favor free-radical mechanisms (e.g., using N-bromosuccinimide (NBS) with light or a radical initiator), a bromine radical can abstract a hydrogen atom from the substrate. chemistrysteps.com The most likely position for abstraction is the tertiary C-H bond at C3, which would form a relatively stable tertiary radical, CH₂=C(CH₃)-C•(CH₃)-CH₂Br. This radical could then react with Br₂ (present in low concentrations) to form a new product. Alternatively, a bromine radical could add to the double bond, preferentially at C1, to generate a more stable tertiary radical at C2, Br-CH₂-C•(CH₃)-CH(CH₃)-CH₂Br, which would then propagate a radical chain reaction.
Applications in Advanced Organic Synthesis and Chemical Sciences
Utilization as a Versatile Synthetic Intermediate
The strategic placement of reactive functional groups—a terminal alkene and a primary bromide—renders 4-Bromo-2,3-dimethylbut-1-ene a valuable precursor in the synthesis of more intricate organic molecules. Its utility as a building block is multifaceted, enabling chemists to introduce specific structural motifs and functionalities into a target molecule.
Precursor for the Synthesis of More Complex Organic Molecules
While direct and extensive examples in the synthesis of highly complex natural products are not widely documented in publicly available literature, the fundamental reactivity of this compound suggests its potential as a precursor. The vinyl group can participate in a variety of addition reactions, such as hydroboration-oxidation to yield alcohols, or ozonolysis to produce carbonyl compounds. Simultaneously, the bromine atom serves as a handle for nucleophilic substitution and organometallic coupling reactions. This dual reactivity allows for a stepwise or concerted elaboration of the carbon skeleton, paving the way for the synthesis of more complex structures.
Building Block for Substituted Derivatives
The primary application of this compound lies in its role as a building block for creating a range of substituted derivatives. The carbon-bromine bond is amenable to displacement by a wide array of nucleophiles, including amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. Furthermore, its ability to form Grignard reagents or participate in other organometallic transformations allows for the creation of new carbon-carbon bonds, a cornerstone of organic synthesis.
| Nucleophile/Reagent | Resulting Functional Group | Potential Derivative Class |
| Amine (R-NH2) | Amine | Substituted Amines |
| Alkoxide (R-O⁻) | Ether | Alkyl Ethers |
| Thiolate (R-S⁻) | Thioether | Alkyl Sulfides |
| Cyanide (CN⁻) | Nitrile | Alkyl Nitriles |
| Magnesium (Mg) | Grignard Reagent | Organometallic Reagents |
Role in the Elaboration of Diverse Functionalized Hydrocarbons
The inherent structure of this compound makes it a suitable starting material for the synthesis of diverse functionalized hydrocarbons. The alkene moiety can be subjected to various transformations, including epoxidation, dihydroxylation, and polymerization. These reactions introduce new functional groups and expand the hydrocarbon framework. For instance, epoxidation followed by ring-opening reactions can lead to the formation of functionalized diols, which are valuable intermediates in their own right.
Strategic Use in Cascade Reactions and Tandem Processes
The concurrent presence of two reactive sites in this compound opens up the possibility for its strategic use in cascade or tandem reactions, where multiple bond-forming events occur in a single operation. Although specific, named cascade reactions prominently featuring this exact compound are not extensively reported, its structure is well-suited for such processes. For example, a reaction sequence could be initiated at the bromide, forming an organometallic species that then undergoes an intramolecular reaction with the double bond. Such a process would rapidly build molecular complexity and is an area of ongoing interest in synthetic methodology development.
Contribution to the Development of Novel Synthetic Methodologies
While this compound may not be at the forefront of groundbreaking, named methodologies, its application contributes to the broader toolkit of organic synthesis. The study of its reactivity, particularly in the context of chemoselective reactions that differentiate between the alkene and the alkyl bromide, provides valuable data for the development of new synthetic strategies. Research involving similar bromoalkenes informs the understanding of factors that control regioselectivity and stereoselectivity in a variety of organic transformations. The exploration of its utility in areas such as transition-metal-catalyzed cross-coupling reactions or radical-mediated processes continues to be a subject of academic and industrial research, aiming to expand the repertoire of synthetic chemists.
Stereochemical Control and Aspects in 4 Bromo 2,3 Dimethylbut 1 Ene Chemistry
Regioselectivity in Electrophilic and Radical Addition Reactions
The double bond in 4-bromo-2,3-dimethylbut-1-ene is unsymmetrical, meaning that the addition of electrophilic or radical species can lead to different constitutional isomers, known as regioisomers. The outcome of these reactions is governed by the stability of the intermediates formed during the reaction mechanism.
Electrophilic Addition: In the addition of protic acids like hydrogen halides (HX) to the alkene, the reaction typically proceeds through a carbocation intermediate. According to Markovnikov's rule, the electrophile (H⁺) adds to the less substituted carbon of the double bond (C1), leading to the formation of the more stable carbocation at the more substituted carbon (C2). libretexts.org For this compound, this results in a tertiary carbocation at C2. The subsequent attack by the nucleophile (X⁻) on this carbocation yields the Markovnikov product. The regioselectivity of electrophilic addition is primarily driven by the relative stability of the possible carbocation intermediates (tertiary > secondary > primary). coconote.applibretexts.org
Radical Addition: In contrast, the addition of HBr in the presence of peroxides proceeds via a free-radical mechanism. libretexts.org This reaction follows an anti-Markovnikov regioselectivity. The bromine radical (Br•), which is the chain-propagating species, adds to the less substituted carbon (C1) to generate the more stable tertiary radical at C2. masterorganicchemistry.com This intermediate then abstracts a hydrogen atom from HBr to form the final anti-Markovnikov product. libretexts.org This reversal of regioselectivity provides a powerful synthetic tool for accessing different isomers from the same starting material. libretexts.org
| Reagent/Condition | Mechanism | Intermediate Stability | Regioselectivity | Major Product |
| HBr | Electrophilic Addition | Tertiary Carbocation > Primary Carbocation | Markovnikov | 2-Bromo-4-bromo-2,3-dimethylbutane |
| HBr, ROOR (Peroxides) | Radical Addition | Tertiary Radical > Primary Radical | Anti-Markovnikov | 1-Bromo-4-bromo-2,3-dimethylbutane |
| H₂O, H⁺ (Acid catalyst) | Electrophilic Addition | Tertiary Carbocation > Primary Carbocation | Markovnikov | 4-Bromo-2,3-dimethylbutan-2-ol |
Diastereoselective and Enantioselective Synthesis of Chiral Derivatives
The synthesis of specific stereoisomers from this compound requires precise control over the formation of new stereogenic centers. This can be achieved through various strategies, including substrate control, the use of chiral catalysts, or the employment of chiral auxiliaries.
Control of Stereogenic Centers in Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond-forming reactions, particularly nucleophilic allylic substitution, are fundamental for building molecular complexity. This compound, as an allylic bromide, can react with nucleophiles at two positions: the α-carbon (C4) via an Sₙ2 mechanism or the γ-carbon (C2) via an Sₙ2' mechanism. ucalgary.ca
When the starting material is enantiomerically enriched (e.g., the (R)- or (S)-isomer at C3), the existing stereocenter can influence the stereochemical outcome of the reaction, leading to diastereomeric products. libretexts.org The approach of the nucleophile can be sterically directed by the substituents on the C3 carbon. For instance, a bulky nucleophile might preferentially attack from the face opposite to the larger group on the C3 stereocenter, resulting in one diastereomer being formed in excess. Transition-metal-catalyzed allylic substitution reactions have become a cornerstone for creating stereogenic centers while forming new carbon-carbon bonds. nih.gov
Influence of Chiral Catalysts and Auxiliaries on Stereochemical Outcomes
To achieve high levels of enantioselectivity, external sources of chirality are often employed. These can be either catalytic or stoichiometric.
Chiral Catalysts: Asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective synthesis of chiral compounds. mdpi.com This reaction typically uses a transition metal complex, such as palladium or copper, with a chiral ligand. nih.govmdpi.com In a typical palladium-catalyzed AAA, the catalyst first performs an oxidative addition to the C-Br bond to form a π-allyl-palladium complex. mdpi.comchinesechemsoc.org The chiral ligand, bound to the palladium, creates a chiral environment that dictates the face from which the nucleophile attacks the π-allyl intermediate, leading to the preferential formation of one enantiomer. researchgate.net
| Catalyst System | Nucleophile | Typical Outcome |
| Pd(0) / Chiral Phosphine (B1218219) Ligand | Soft Carbon Nucleophiles (e.g., malonates) | High enantioselectivity in C-C bond formation. mdpi.com |
| Cu(I) / Chiral NHC Ligand | Organoboron reagents | High levels of regio-, diastereo-, and enantioselectivity. nih.govbeilstein-journals.org |
| CuH / Chiral Ligand | Various | Generates chiral organocopper species for stereoselective substitution. nih.gov |
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate or reagent to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org For example, a soft nucleophile, such as an enolate, can be derived from a chiral precursor like an Evans oxazolidinone. rsc.orgslideshare.net When this chiral enolate is alkylated with this compound, the steric bulk of the auxiliary blocks one face of the enolate, forcing the alkylation to occur from the other face. wikipedia.org This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. rsc.org
Configurational Stability of Reaction Products
The stereochemical integrity of the products formed from reactions of this compound is crucial. The stability of a newly formed stereocenter depends heavily on the reaction mechanism and the subsequent reaction conditions.
Products formed through concerted or stereospecific mechanisms, such as Sₙ2 reactions, generally have high configurational stability. In these cases, the stereochemistry of the product is directly related to the stereochemistry of the starting materials and the geometry of the transition state. For example, an Sₙ2 reaction at the C4 position proceeds with inversion of configuration, and this configuration is typically stable.
However, if reaction conditions favor an Sₙ1-type mechanism, the configurational stability can be compromised. Sₙ1 reactions proceed through a planar, achiral carbocation intermediate. libretexts.org Because this compound is an allylic bromide, the resulting carbocation is resonance-stabilized, making an Sₙ1 pathway possible under certain conditions (e.g., with polar protic solvents and weakly basic nucleophiles). libretexts.orgstackexchange.com The subsequent attack of a nucleophile on the planar carbocation can occur from either face with roughly equal probability, leading to a racemic or nearly racemic mixture of products and a loss of stereochemical information. libretexts.org
Therefore, to maintain configurational stability and achieve high stereoselectivity, reaction conditions must be carefully chosen to favor stereospecific pathways (like Sₙ2, Sₙ2', or metal-catalyzed variants) over those that involve achiral intermediates. stackexchange.com
Computational and Theoretical Investigations of 4 Bromo 2,3 Dimethylbut 1 Ene and Its Transformations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens through which to examine the electronic environment of molecules. These calculations can elucidate the fundamental properties of 4-Bromo-2,3-dimethylbut-1-ene, providing a basis for understanding its behavior in chemical reactions.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like this compound. DFT methods are used to calculate the electron density of a molecule to determine its energy and other properties. This information is crucial for predicting the molecule's reactivity.
For this compound, DFT calculations can map out the electrostatic potential surface, highlighting regions of high and low electron density. The area around the double bond is expected to be electron-rich, making it a likely site for electrophilic attack. Conversely, the region around the bromine atom will exhibit a degree of positive electrostatic potential due to the electronegativity of the halogen, influencing its role as a leaving group.
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. For this compound, these descriptors can be calculated to predict its general chemical behavior.
| Reactivity Descriptor | Conceptual Meaning | Predicted Trend for this compound |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Moderate hardness, indicating a balance between stability and reactivity. |
| Electronic Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. | A negative value, indicating its stability but readiness to react with suitable reagents. |
| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | A moderate value, suggesting it can act as both an electrophile and a nucleophile under different conditions. |
This table presents a qualitative prediction of DFT-derived reactivity descriptors for this compound based on general principles of organic chemistry.
The Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals for this compound provide critical clues about its reaction pathways.
The HOMO is the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be primarily localized on the carbon-carbon double bond (the π-orbital), making this the nucleophilic center of the molecule. The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is anticipated to have significant contributions from the antibonding σ* orbital of the carbon-bromine bond, indicating that this bond is the most likely site for nucleophilic attack leading to substitution.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
| Frontier Orbital | Expected Localization | Role in Reactivity |
| HOMO | π-orbital of the C=C double bond | Nucleophilic site for electrophilic addition reactions. |
| LUMO | σ*-orbital of the C-Br bond | Electrophilic site for nucleophilic substitution reactions. |
This table outlines the expected characteristics of the frontier molecular orbitals of this compound based on its structure.
Exploration of Reaction Mechanisms via Computational Methods
Computational chemistry provides powerful tools to map out the entire landscape of a chemical reaction, from reactants to products, including the high-energy transition states and transient intermediates that are difficult to observe experimentally.
A transition state is the highest energy point along the reaction coordinate, and the energy required to reach it from the reactants is the activation energy or energy barrier. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound.
For example, in an electrophilic addition reaction to the double bond, computational models can predict the structure of the transition state as the electrophile approaches the π-system. The calculated energy barrier provides a quantitative measure of the reaction rate. Similarly, for a nucleophilic substitution reaction at the carbon bearing the bromine, the transition state for an SN2-type mechanism can be modeled, revealing the geometry of the five-coordinate carbon intermediate.
Many chemical reactions proceed through one or more intermediates, which are local energy minima on the potential energy surface. Computational methods can elucidate the structure and stability of these intermediates, helping to piece together the complete reaction pathway.
In reactions of this compound, several intermediates can be envisioned and studied computationally. For instance, the addition of an electrophile to the double bond could proceed through a carbocation intermediate. The stability of this carbocation, which can be calculated, will influence the regioselectivity of the reaction (Markovnikov vs. anti-Markovnikov addition). The potential for carbocation rearrangements can also be investigated by calculating the energy barriers for such processes.
For elimination reactions, computational studies can help distinguish between different mechanisms, such as E1 and E2, by comparing the energies of the respective transition states and intermediates.
| Reaction Type | Plausible Intermediates | Information from Computational Studies |
| Electrophilic Addition | Carbocation | Stability, likelihood of rearrangement, regioselectivity. |
| Nucleophilic Substitution | Pentacoordinate transition state (SN2) or Carbocation (SN1) | Reaction mechanism, stereochemistry. |
| Elimination | Carbocation (E1) or Concerted transition state (E2) | Favored mechanism, regioselectivity (Zaitsev vs. Hofmann). |
This table illustrates the types of intermediates that can be investigated computationally for reactions involving this compound.
Conformational Analysis and Steric Effects via Molecular Modeling
The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity. Steric effects, arising from the spatial arrangement of atoms, can hinder or facilitate reaction pathways. Molecular modeling techniques, ranging from simple molecular mechanics to more accurate quantum mechanical methods, are used to explore the conformational landscape of this compound.
By rotating around the single bonds, different conformers of the molecule can be generated. Computational methods can then calculate the relative energies of these conformers, identifying the most stable (lowest energy) conformations. For this compound, the bulky dimethyl groups will significantly influence the preferred conformations, likely favoring arrangements that minimize steric hindrance between these groups and the rest of the molecule.
This conformational analysis is crucial for understanding how the molecule will present itself to an incoming reagent. The accessibility of the reactive sites, such as the double bond and the C-Br bond, will be dictated by the dominant conformations. For example, a particular conformation might shield one face of the double bond, leading to stereoselective reactions.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-2,3-dimethylbut-1-ene, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves the bromination of 2,3-dimethylbut-1-ene using electrophilic brominating agents (e.g., N-bromosuccinimide, NBS) under radical or ionic conditions. For optimized efficiency:
- Use a radical initiator (e.g., AIBN) in non-polar solvents (e.g., CCl₄) to favor allylic bromination .
- Monitor reaction progress via GC (Gas Chromatography) to track intermediates and ensure completion .
- Purify via fractional distillation or column chromatography, with purity assessed by GC area% (≥97% recommended) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify vinylic protons (δ 5.0–5.5 ppm) and methyl groups (δ 1.0–1.5 ppm). Coupling constants (J values) confirm alkene geometry .
- ¹³C NMR : Confirm brominated carbon (δ 25–35 ppm) and alkene carbons (δ 110–125 ppm) .
- IR Spectroscopy : Detect C-Br stretching (~600 cm⁻¹) and alkene C=C (~1640 cm⁻¹) .
- GC-MS : Verify molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Br or methyl groups) .
Advanced Research Questions
Q. How do hyperconjugation and steric effects influence the stability of this compound compared to other substituted alkenes?
Methodological Answer:
- Hyperconjugation : The electron-donating methyl groups at C2 and C3 stabilize the alkene via σ→π* hyperconjugation, increasing its stability relative to less-substituted alkenes .
- Steric Hindrance : The bulky bromine at C4 and methyl groups create steric strain, which may reduce stability. Compare heats of hydrogenation (see Table 1 ) to quantify stability differences .
Q. Table 1: Stability Comparison of Substituted Alkenes
| Compound | Heat of Hydrogenation (kJ/mol) |
|---|---|
| This compound | [Predicted: ~115–125]* |
| 2,3-Dimethylbut-1-ene | ~110 |
| 1-Pentene | ~126 |
| *Predicted using data from TABLE 7-2 in . |
Q. What mechanistic insights explain the regioselectivity of electrophilic additions to this compound?
Methodological Answer:
- Electrophilic Addition : Bromine’s electron-withdrawing effect directs electrophiles (e.g., H⁺, Br₂) to the less-substituted alkene carbon (C1), following Markovnikov’s rule.
- Steric Control : Methyl groups at C2/C3 hinder attack at C2, favoring C1 adducts. Validate via computational studies (DFT) to map transition-state energies .
- Experimental validation: Compare product ratios (e.g., hydrobromination) using HPLC or NMR .
Q. How can computational modeling resolve contradictions in reported bromination efficiencies for this compound?
Methodological Answer:
- Use DFT Calculations to model reaction pathways and identify rate-limiting steps (e.g., radical vs. ionic mechanisms).
- Compare activation energies for competing pathways under varying conditions (solvent polarity, temperature) .
- Validate models with kinetic experiments (e.g., time-resolved IR spectroscopy) to measure intermediate lifetimes .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s thermal stability: How to design experiments to clarify decomposition pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C) to identify decomposition thresholds .
- GC-MS Post-Decomposition : Analyze volatile byproducts (e.g., HBr, alkenes) to infer cleavage mechanisms .
- In Situ NMR : Monitor structural changes at elevated temperatures to detect intermediates .
Applications in Drug Development
Q. What strategies enable the use of this compound as a building block in bioactive molecule synthesis?
Methodological Answer:
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic moieties .
- Functional Group Interconversion : Convert the bromine to azide (via NaN₃) for click chemistry applications .
- Biological Testing : Screen derivatives for cytotoxicity (e.g., MTT assay) and target binding (e.g., SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
